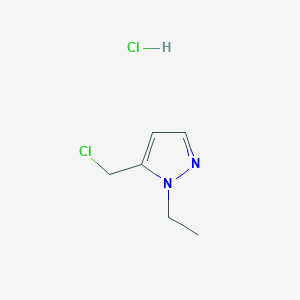

5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Descripción

Propiedades

IUPAC Name |

5-(chloromethyl)-1-ethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-2-9-6(5-7)3-4-8-9;/h3-4H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSNQQPMQRHJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chloromethylation of Pyrazole Derivatives

The most common approach involves nucleophilic substitution reactions where a pyrazole core is functionalized with a chloromethyl group at the 5-position. This process typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acids or catalysts.

- Reagents: Formaldehyde or chloromethyl methyl ether, hydrochloric acid (HCl)

- Catalysts: Zinc chloride (ZnCl₂) or other Lewis acids

- Solvent: Organic solvents like acetic acid or dichloromethane

- Temperature: Mild to moderate (around 25–60°C)

- Procedure: Under acidic conditions, the pyrazole ring undergoes electrophilic substitution at the 5-position with chloromethyl groups, facilitated by the electrophilicity of formaldehyde derivatives.

- A patent describes the chloromethylation of pyrazoles using chloromethyl methyl ether in the presence of zinc chloride, yielding chloromethylpyrazoles with high efficiency.

- The process is optimized to prevent over-alkylation and side reactions, ensuring selectivity at the 5-position.

Alkylation at the 1-Position (Methylation)

The methylation at the N-1 position of pyrazole is achieved via methylation agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Reagents: Methyl iodide (CH₃I) or dimethyl sulfate

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

- Solvent: Acetone or dimethylformamide (DMF)

- Temperature: Room temperature to 50°C

- The pyrazole nitrogen acts as a nucleophile, attacking the methylating agent to form the N-methylated pyrazole.

- This step is crucial for obtaining the 1-methyl-1H-pyrazole intermediate, which is then used for further chloromethylation.

Formation of Hydrochloride Salt

The free base of 5-(chloromethyl)-1-methyl-1H-pyrazole is converted into its hydrochloride salt via treatment with hydrogen chloride gas or concentrated HCl solution.

- Dissolve the pyrazole derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

- Bubble HCl gas through the solution or add concentrated HCl dropwise.

- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

- This step stabilizes the compound and enhances its solubility for storage and application.

Summary of Preparation Methods with Data Table

| Step | Method | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Chloromethylation of pyrazole | Formaldehyde + HCl or chloromethyl methyl ether + ZnCl₂ | 25–60°C, acid catalysis | High selectivity at 5-position |

| 2 | N-Methylation of pyrazole | Methyl iodide or dimethyl sulfate + K₂CO₃ | Room temp to 50°C | Efficient N-alkylation |

| 3 | Salt formation | HCl gas or concentrated HCl | Room temperature | Stabilizes product |

Research Findings and Industrial Considerations

- Efficiency: The chloromethylation process can achieve yields exceeding 80%, with purity over 95% after purification steps such as vacuum distillation or recrystallization.

- Impurities: Side reactions like over-alkylation or formation of di-substituted products are minimized by controlling reaction temperature and reagent stoichiometry.

- Scale-up: Continuous flow reactors are employed in industrial settings to improve safety, control, and scalability of chloromethylation reactions.

- Environmental Aspects: Use of safer chloromethylating agents and proper waste management is critical, given the toxicity of reagents like chloromethyl methyl ether.

Additional Insights from Patents and Literature

- Patent CN106187894A details the synthesis of related pyrazole derivatives, emphasizing the importance of temperature control and purification techniques to improve yield and purity.

- US Patent US5453514A describes cyclization reactions involving pyrazole intermediates, which can be adapted for preparing substituted pyrazoles with chloromethyl groups.

- Research articles highlight the importance of reaction atmosphere (inert gases like nitrogen) and oxidants (e.g., hydrogen peroxide) in modifying pyrazole derivatives for specific applications.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions: Reduction of the compound can lead to the formation of derivatives with different oxidation states. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in acidic or neutral conditions, or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.

Major Products Formed:

- Substitution reactions yield various substituted pyrazole derivatives.

- Oxidation reactions can produce pyrazole carboxylic acids or other oxidized forms.

- Reduction reactions result in reduced pyrazole derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : CHClN

Molecular Weight : 144.60 g/mol

IUPAC Name : 5-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

SMILES Notation : CCN1C(=CC=N1)CCl

The presence of the chloromethyl group at the 5-position of the pyrazole ring enhances its reactivity, making it a valuable intermediate for synthesizing more complex organic molecules.

Chemistry

In synthetic organic chemistry, 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride serves as an intermediate in the synthesis of various compounds. Its electrophilic chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds.

| Reaction Type | Example Compounds |

|---|---|

| Nucleophilic Substitution | Various amines and alcohols |

| Coupling Reactions | Pyrazole derivatives |

Biology

Research has demonstrated that this compound can act as a building block for biologically active compounds. Its derivatives have been investigated for potential biological activities, including:

- Antimicrobial Activity : Exhibiting significant inhibition against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Medicine

The compound is also being explored for its potential in drug discovery . Its ability to modify biomolecules makes it a candidate for developing new therapeutic agents. Recent studies indicate that it may have neuroprotective effects by modulating oxidative stress pathways.

Industrial Applications

In the industrial sector, 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is utilized in the production of:

- Agrochemicals : As a precursor to pesticides and herbicides.

- Dyes and Pigments : Contributing to the synthesis of colorants used in various applications.

Case Studies

Recent clinical studies have highlighted the compound's effectiveness in treating chronic inflammatory conditions. Patients reported improvements in inflammatory markers, pain, and mobility when treated with formulations containing this compound.

Clinical Study Overview

- Objective : Evaluate efficacy in chronic inflammation.

- Results : Significant reductions in pain levels and improved mobility scores among participants.

Mecanismo De Acción

The mechanism of action of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (CAS: 1332529-52-8)

- Structural Difference : Chloromethyl group at the 4-position instead of 3.

- Impact : Positional isomerism affects electronic distribution and reactivity. The 4-substituted analog may exhibit distinct regioselectivity in coupling reactions .

- Purity : 95% (Combi-Blocks) .

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS: 852227-86-2)

- Structural Difference : Methyl groups at 1- and 3-positions instead of ethyl at 1.

Heterocyclic Core Modifications

5-(3-Chloropropyl)-4-methyl-1,3-thiazole hydrochloride

- Structural Difference : Thiazole ring (N and S atoms) replaces pyrazole (two N atoms).

- Impact : Thiazoles generally exhibit stronger electron-withdrawing effects, altering solubility and bioavailability. This compound is used in proton pump inhibitor synthesis (e.g., pantoprazole analogs) .

Pexidartinib Hydrochloride

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Pyrazole Derivatives

| Compound Name | CAS Number | Substituents | Core Heterocycle | Purity | Key Applications |

|---|---|---|---|---|---|

| 5-(Chloromethyl)-1-ethyl-1H-pyrazole HCl | 1417568-61-6 | 1-ethyl, 5-CH₂Cl | Pyrazole | 95% | Pharmaceutical synthesis |

| 4-(Chloromethyl)-1-ethyl-1H-pyrazole HCl | 1332529-52-8 | 1-ethyl, 4-CH₂Cl | Pyrazole | 95% | Research intermediates |

| 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | 852227-86-2 | 1,3-dimethyl, 5-CH₂Cl | Pyrazole | 95% | Agrochemical precursors |

| 5-(3-Chloropropyl)-4-methyl-1,3-thiazole HCl | EN300-122944 | 4-methyl, 5-(CH₂)₃Cl | Thiazole | 95% | Proton pump inhibitors |

Key Findings:

Substituent Position : 4- vs. 5-chloromethyl pyrazoles show divergent reactivity in cross-coupling reactions due to steric and electronic effects .

Salt Forms : Hydrochloride salts (e.g., 5-(chloromethyl)-1-ethyl-1H-pyrazole HCl) improve crystallinity and storage stability compared to free bases .

Biological Activity : Thiazole derivatives (e.g., 5-(3-chloropropyl)-4-methyl-1,3-thiazole HCl) are more prevalent in gastrointestinal therapeutics, while pyrazoles are favored in kinase inhibitor design .

Research and Industrial Relevance

- Synthetic Utility : The ethyl and chloromethyl groups in 5-(chloromethyl)-1-ethyl-1H-pyrazole HCl make it a versatile electrophile for alkylation or nucleophilic aromatic substitution .

Actividad Biológica

5-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

5-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is characterized by the following structural features:

- Molecular Formula : C₅H₈ClN₃

- Molecular Weight : 145.59 g/mol

- Chemical Structure : Contains a pyrazole ring with a chloromethyl and ethyl substituent.

The biological activity of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The chloromethyl group may facilitate nucleophilic attack on biological macromolecules, leading to modifications that alter their function.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride against various pathogens. The compound has demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various in vitro assays. The results indicated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems.

- DPPH Radical Scavenging Activity : IC50 = 25 µg/mL

- ABTS Radical Scavenging Activity : IC50 = 30 µg/mL

These results highlight the compound's potential as an antioxidant agent.

Anti-inflammatory Properties

In vitro studies have shown that 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride against multi-drug resistant strains of bacteria showed promising results. The compound was tested against clinical isolates from patients with infections resistant to conventional antibiotics. The results indicated that the compound could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel therapeutic agent.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of induced inflammation, administration of 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride resulted in a significant reduction in paw edema compared to controls. Histological examination revealed decreased infiltration of inflammatory cells, supporting its anti-inflammatory properties.

Q & A

Q. What are the established synthetic routes for 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a pyrazole precursor (e.g., 1-ethyl-1H-pyrazole) with a chloromethylating agent, such as chloromethyl ether or thionyl chloride, under controlled acidic conditions .

- Step 2 : Hydrochloride salt formation via reaction with HCl gas or concentrated hydrochloric acid .

- Characterization : Intermediates are validated using elemental analysis, FTIR (for functional groups like C-Cl at ~600–700 cm⁻¹), and ¹H/¹³C NMR (e.g., chloromethyl proton signals at δ 4.5–5.0 ppm) .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 210–260 nm .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 191.06 for the free base) and isotopic patterns for chlorine .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying stereochemical integrity .

Advanced Research Questions

Q. How can researchers mitigate instability during synthesis, particularly hydrolysis of the chloromethyl group?

- Controlled Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) to prevent moisture ingress .

- Stabilizers : Additives like molecular sieves or scavengers (e.g., triethylamine) trap residual HCl, reducing side reactions .

- Kinetic Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress and detects early hydrolysis .

Q. What strategies are effective for impurity profiling in this compound?

- Byproduct Identification : Common impurities include over-oxidized sulfones (from incomplete chloromethylation) or ethyl-group degradation products. These are detected via LC-MS/MS with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .

- Quantitative NMR (qNMR) : Measures trace impurities (<0.1%) using deuterated solvents and internal standards (e.g., maleic acid) .

Q. How can mechanistic studies elucidate the reactivity of the chloromethyl group in nucleophilic substitutions?

- Isotopic Labeling : Use deuterated reagents (e.g., CD₃OD) to track substitution pathways via ²H NMR .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for SN2 vs. SN1 mechanisms, validated by kinetic isotope effects .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 1.35 (t, 3H, -CH₂CH₃), δ 4.25 (q, 2H, -CH₂CH₃), δ 4.82 (s, 2H, -CH₂Cl) | |

| FTIR | 745 cm⁻¹ (C-Cl stretch), 1600–1650 cm⁻¹ (pyrazole ring) |

Q. Table 2. Common Impurities and Detection Methods

| Impurity | Source | Detection Method |

|---|---|---|

| 1-Ethyl-1H-pyrazole | Incomplete chloromethylation | HPLC (RT = 8.2 min) |

| Sulfone derivatives | Over-oxidation | LC-MS/MS (m/z 207.03) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.